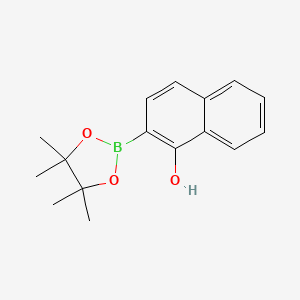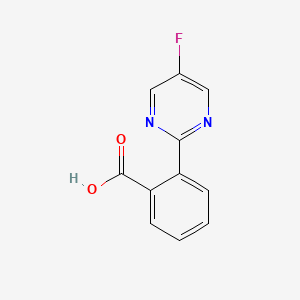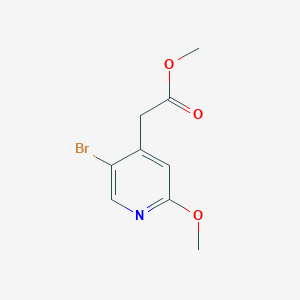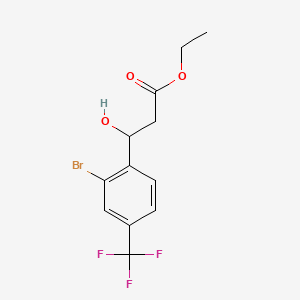
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound that features a brominated aromatic ring with a trifluoromethyl group and a hydroxypropanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common synthetic route includes:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Esterification: The formation of the ester group through the reaction of an alcohol with an acid or acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkane.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromo-4,4,4-trifluorobutyrate: Similar in structure but with different functional groups.
2-Bromo-4-(trifluoromethyl)phenol: Lacks the ester and hydroxyl groups but shares the brominated aromatic ring with a trifluoromethyl group.
Trifluoromethylpyridines: Contain a trifluoromethyl group but differ in the aromatic ring structure.
Uniqueness
Ethyl 3-(2-bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the combination of its functional groups, which impart distinct reactivity and potential applications. The presence of both bromine and trifluoromethyl groups on the aromatic ring, along with the ester and hydroxyl groups, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H12BrF3O3 |
|---|---|
Molekulargewicht |
341.12 g/mol |
IUPAC-Name |
ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)8-4-3-7(5-9(8)13)12(14,15)16/h3-5,10,17H,2,6H2,1H3 |
InChI-Schlüssel |
DCLLRZZQLSLDAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C(F)(F)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



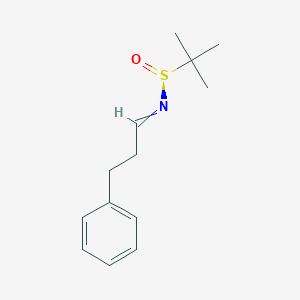
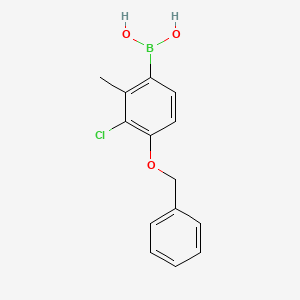
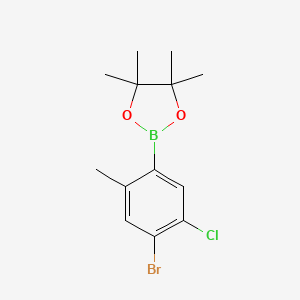
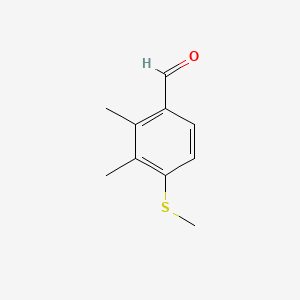
![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)

![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)
